Cas no 59079-44-6 (H-Ile-cmk hydrochloride)
H-Ile-cmk hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- H-Ile-cmk hydrochloride
- (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride
- D83266
- MFCD19443520
- (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one HCl
- BS-17111
- H-ILE-CMK HCL
- 59079-44-6
- AKOS027363262
- (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-onehydrochloride
- (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one;hydrochloride
- CS-0162313
-
- MDL: MFCD19443520
- Inchi: 1S/C7H14ClNO.ClH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H/t5-,7-;/m0./s1
- InChI Key: YAWFAOTZMQRKFE-KQBMADMWSA-N
- SMILES: ClCC([C@H]([C@@H](C)CC)N)=O.Cl
Computed Properties
- Exact Mass: 199.0530695g/mol
- Monoisotopic Mass: 199.0530695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
H-Ile-cmk hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I266503-10mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | I266503-25mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 25mg |
$121.00 | 2023-05-18 | ||
| TRC | I266503-50mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 50mg |
$184.00 | 2023-05-18 | ||
| TRC | I266503-100mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 100mg |
$259.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18695-250mg |
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride |
59079-44-6 | 96% | 250mg |
¥233.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18695-100mg |
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride |
59079-44-6 | 96% | 100mg |
¥137.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18695-1g |
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride |
59079-44-6 | 96% | 1g |
¥630.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK793-100mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 96% | 100mg |
856.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK793-250mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 96% | 250mg |
5264CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK793-200mg |
H-Ile-cmk hydrochloride |
59079-44-6 | 96% | 200mg |
2141.0CNY | 2021-07-17 |
H-Ile-cmk hydrochloride Suppliers
H-Ile-cmk hydrochloride Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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3. Diterpenoids
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on H-Ile-cmk hydrochloride
H-Ile-cmk Hydrochloride: A Comprehensive Overview
H-Ile-cmk hydrochloride, identified by the CAS number 59079-44-6, is a compound of significant interest in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name H-Ile-cmk hydrochloride itself suggests a derivative of the amino acid isoleucine, modified with a chloromethyl ketone (cmk) group, and exists in its hydrochloride salt form. This modification imparts specific functional properties that make it a valuable compound for research and therapeutic purposes.
The CAS number 59079-44-6 is a crucial identifier in chemical databases, ensuring that researchers and manufacturers can accurately reference and track this compound. The hydrochloride salt form of H-Ile-cmk is particularly important because it enhances the compound's stability and solubility, making it more suitable for various applications. Recent studies have highlighted the potential of H-Ile-cmk hydrochloride as a precursor or intermediate in the synthesis of bioactive molecules, particularly those with protease inhibitory activities.
In terms of chemical structure, H-Ile-cmk hydrochloride consists of an isoleucine backbone with a chloromethyl ketone group attached to the alpha carbon. This structure allows for selective reactivity, particularly in peptide synthesis and enzymatic studies. The chloromethyl ketone group is known to act as a reactive site, enabling the formation of covalent bonds with nucleophilic residues such as serine or threonine in enzymes. This property has been exploited in the development of enzyme inhibitors, which are critical tools in understanding biological pathways and designing new drugs.
Recent advancements in proteomics and structural biology have further underscored the importance of compounds like H-Ile-cmk hydrochloride. Researchers have utilized this compound to study the catalytic mechanisms of proteases, which are enzymes involved in protein degradation. By inhibiting these enzymes, scientists can gain insights into disease processes such as cancer, inflammation, and neurodegenerative disorders. For instance, studies published in reputable journals like Nature Communications and Journal of Medicinal Chemistry have demonstrated how H-Ile-cmk hydrochloride can be used to design selective inhibitors for specific protease subclasses.
Beyond its role in basic research, H-Ile-cmk hydrochloride has shown promise in drug discovery efforts. Its ability to modulate enzyme activity makes it a candidate for therapeutic interventions targeting diseases where protease activity is dysregulated. For example, researchers have explored its potential as an anti-inflammatory agent by inhibiting specific cysteine proteases involved in inflammatory responses. Additionally, its application in peptide synthesis has facilitated the creation of bioactive peptides with potential therapeutic applications.
The synthesis and characterization of H-Ile-cmk hydrochloride have been well-documented in recent literature. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to ensure the purity and structural integrity of the compound. These advancements have not only improved the reliability of experimental results but also paved the way for large-scale production of this compound for both academic and industrial use.
In conclusion, H-Ile-cmk hydrochloride (CAS No: 59079-44-6) stands out as a versatile compound with significant implications for chemical research and drug development. Its unique structure, combined with its reactivity and stability as a hydrochloride salt, positions it as an invaluable tool in enzymology, proteomics, and pharmacology. As ongoing research continues to uncover new applications for this compound, its role in advancing scientific knowledge and therapeutic innovation is likely to grow even further.
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